(E)-Fluvoxamine-d4 Maleate
CAS No.: 1432075-74-5
Cat. No.: VC0196417
Molecular Formula: C19H21D4F3N2O6
Molecular Weight: 438.44
Purity: 98% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1432075-74-5 |
---|---|
Molecular Formula | C19H21D4F3N2O6 |
Molecular Weight | 438.44 |
Chemical Properties and Structure
(E)-Fluvoxamine-d4 Maleate is characterized by specific chemical and physical properties that make it suitable for its intended research applications. Understanding these properties is essential for researchers working with this compound.
Molecular Characteristics
(E)-Fluvoxamine-d4 Maleate has the chemical formula C19H21D4F3N2O6, indicating the presence of four deuterium atoms (D) replacing hydrogen atoms in the structure . The molecular weight of the compound is approximately 438.43-438.44 g/mol . The "E" designation in the name refers to the stereochemistry around a carbon-carbon double bond in the molecule, specifically indicating the trans configuration. The IUPAC name for this compound is (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine.
Physical Properties
The physical properties of (E)-Fluvoxamine-d4 Maleate are similar to those of the parent compound, fluvoxamine maleate, with slight differences due to the isotopic substitution. The compound is typically supplied as a solid powder with a high purity standard. According to available data, the compound is produced with a purity of ≥98% by HPLC and 99% atom D, indicating that 99% of the intended hydrogen positions have been successfully replaced with deuterium.
The following table summarizes the key chemical and physical properties of (E)-Fluvoxamine-d4 Maleate:
Property | Value | Source |
---|---|---|
CAS Number | 1432075-74-5 | |
Molecular Formula | C19H21D4F3N2O6 | |
Molecular Weight | 438.43-438.44 g/mol | |
Purity | ≥98% by HPLC; 99% atom D | |
Physical State | Solid | |
Product Format | Neat |
Analytical Methods and Quantification
The development of sensitive and selective analytical methods for the quantification of fluvoxamine in biological matrices is a critical application of (E)-Fluvoxamine-d4 Maleate. These methods are essential for various research purposes, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
LC-MS/MS Method Development
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of fluvoxamine in human plasma, using (E)-Fluvoxamine-d4 as the internal standard . This method covers a concentration range of 2.6260 to 294.0960 ng/mL, which is suitable for most pharmacokinetic studies. The method involves extracting fluvoxamine and its deuterated internal standard from plasma samples using liquid-liquid extraction techniques, followed by chromatographic separation and tandem mass spectrometric detection .
Mass Spectrometric Parameters
The mass spectrometric detection of fluvoxamine and (E)-Fluvoxamine-d4 involves specific parameters that enable their selective and sensitive measurement. The following table summarizes the MS/MS parameters used for the detection of these compounds:
Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Dwell Time (sec) | Cone Voltage (V) | Collision Energy (eV) |
---|---|---|---|---|---|
Fluvoxamine | 319.30 | 70.99 | 0.2 | 50 | 20 |
Fluvoxamine-D4 | 323.23 | 71.04 | 0.2 | 50 | 20 |
The slightly higher mass-to-charge ratio (m/z) of the parent and daughter ions for Fluvoxamine-D4 compared to fluvoxamine reflects the mass difference due to the deuterium atoms, allowing for selective detection of each compound even in the presence of the other.
Recovery and Validation Parameters
The performance of analytical methods using (E)-Fluvoxamine-d4 as the internal standard has been evaluated through various validation parameters. Recovery studies have shown that the average recovery of fluvoxamine from plasma samples is approximately 62.74%, with a coefficient of variation (CV) of 3.10% across different quality control levels . The mean recovery of the internal standard, (E)-Fluvoxamine-d4, was reported to be 84.55% . These recovery rates demonstrate the efficiency of the liquid-liquid extraction procedure used in the method.
Validation parameters for the LC-MS/MS method include:
Parameter | Acceptance Criteria | Observed Result |
---|---|---|
Specificity and Selectivity (% passing lots) | >80% | 100% |
Specificity and Selectivity (%CV of Area Ratio) | ≤20% | 4.28% |
Carry Over Test (Analyte) | <20% | 8.36% |
Carry Over Test (IS) | <5% | -0.12% |
Recovery | ≤110% | Analyte: 66.72%, IS: 83.04% |
These validation parameters demonstrate that the analytical method using (E)-Fluvoxamine-d4 as the internal standard is robust, selective, and suitable for its intended purpose.
Current Research and Future Perspectives
Research on (E)-Fluvoxamine-d4 Maleate and similar deuterated compounds continues to evolve, with several areas of interest for future investigation.
Advances in Bioanalytical Methods
Ongoing research focuses on improving bioanalytical methods for the quantification of fluvoxamine and related compounds in various biological matrices. The development of more sensitive, selective, and efficient analytical techniques using (E)-Fluvoxamine-d4 Maleate as an internal standard represents an active area of research . These advances may include miniaturized sample preparation techniques, novel extraction methods, and improved mass spectrometric detection strategies.
Applications in Metabolic Studies
Deuterated compounds like (E)-Fluvoxamine-d4 Maleate can be valuable tools in metabolic studies, helping researchers to elucidate metabolic pathways and identify metabolites of the parent drug. The isotopic labeling allows for tracking the fate of specific parts of the molecule during metabolism, providing insights into the mechanisms of drug biotransformation.
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